

N-Methyl-1-phenylethylamine: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *N-Methyl-1-phenylethylamine*

CAS No.: 32512-24-6

Cat. No.: B1296868

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This technical guide provides an in-depth overview of **N-Methyl-1-phenylethylamine**, a compound of significant interest in neuroscience and pharmacology. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, pharmacological profile, and associated signaling pathways.

Core Compound Identification

N-Methyl-1-phenylethylamine is a substituted phenethylamine derivative. Due to a chiral center at the alpha carbon, it exists as two enantiomers, in addition to its racemic form and various salts.

Identifier	Value	Citation
Molecular Formula	C9H13N	[1][2][3][4]
Molecular Weight	135.21 g/mol	[1][2][3][4]
CAS Number (Racemic)	32512-24-6	[1][5]
CAS Number ((S)-(-)-enantiomer)	19131-99-8	[2]
CAS Number ((R)-(+)-enantiomer)	5933-40-4	[3][4]
CAS Number (HCl Salt)	10408-89-6	[6][7]
Synonyms	N,alpha-Dimethylbenzylamine, Mapea	[5]

Pharmacological Profile and Mechanism of Action

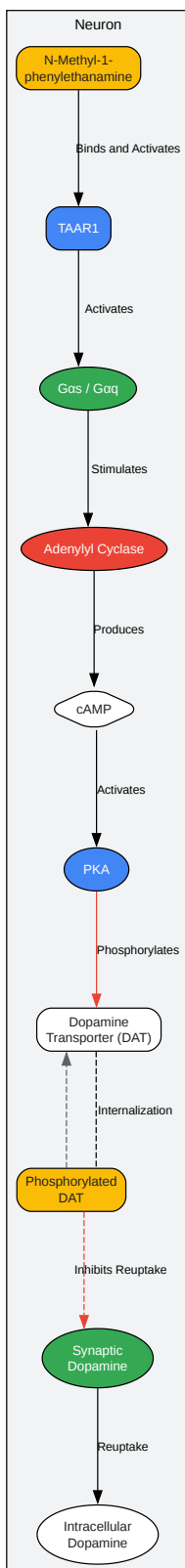
N-Methyl-1-phenylethylamine is recognized as a trace amine that functions as a potent agonist at the human trace amine-associated receptor 1 (TAAR1).[1][8][9][10] This G protein-coupled receptor plays a crucial role in modulating monoaminergic neurotransmission.[1][9] The compound's interaction with TAAR1 influences the dopamine, norepinephrine, and serotonin systems.[1][9] Furthermore, it acts as a neuromodulator and can inhibit the vesicular monoamine transporter 2 (VMAT2).[1][11]

The compound exhibits pressor effects, although it is significantly less potent than epinephrine.[8][10] It is rapidly metabolized, primarily by monoamine oxidase (MAO), with a preference for MAO-B.[8]

Pharmacological Target	Effect	Citation
Trace Amine-Associated Receptor 1 (TAAR1)	Potent Agonist	[1][8][9][10]
Vesicular Monoamine Transporter 2 (VMAT2)	Inhibitor	[1][11]

Signaling Pathway

As a TAAR1 agonist, **N-Methyl-1-phenylethylamine** triggers downstream signaling cascades by activating Gαs and Gαq proteins.^{[10][12]} This activation leads to the production of second messengers, cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3).^[10] The subsequent signaling cascade can induce the phosphorylation of the dopamine transporter (DAT), leading to its internalization.^[12] This reduces the reuptake of dopamine from the synaptic cleft, thereby increasing its synaptic concentration.^[12]



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Caption: Signaling pathway of **N-Methyl-1-phenylethylamine** via TAAR1 activation.

Experimental Protocols: Synthesis of N-Methyl-1-phenylethanamine

The synthesis of **N-Methyl-1-phenylethanamine** can be achieved through various methods. Below are outlines of common experimental protocols.

Method 1: Reductive Amination of Acetophenone followed by N-Methylation

This two-step process first synthesizes the precursor, 1-phenylethylamine, which is then methylated.

Step 1: Synthesis of 1-Phenylethylamine via Reductive Amination^[13]

- **Reaction Setup:** In a suitable reaction vessel, combine acetophenone, ammonia (or a source thereof, such as ammonium formate in the Leuckart reaction), and a reducing agent (e.g., hydrogen gas with a catalyst like Palladium on carbon, or formic acid in the Leuckart reaction).
- **Reaction Conditions:** The reaction mixture is typically heated under pressure. Specific temperatures and pressures will vary depending on the chosen reducing agent and catalyst.
- **Work-up:** After the reaction is complete, the catalyst is filtered off (if applicable), and the product is isolated from the reaction mixture. This often involves acid-base extraction to separate the amine product.
- **Purification:** The crude 1-phenylethylamine is purified, typically by distillation under reduced pressure.

Step 2: N-Methylation of 1-Phenylethylamine^[8]

- **Protection (Optional but recommended):** The primary amine of 1-phenylethylamine can be protected, for example, by reacting it with p-toluenesulfonyl chloride to form the sulfonamide.
- **Methylation:** The protected amine is then treated with a methylating agent, such as methyl iodide.

- Deprotection: The protecting group is subsequently removed, often by hydrolysis, to yield **N-Methyl-1-phenylethanamine**.
- Purification: The final product is purified, for instance, by distillation or chromatography.

Method 2: Synthesis via Reduction of a Norephedrine/Norpseudoephedrine Derivative[14]

This method offers stereochemical control over the final product.

- Derivative Formation: Norephedrine or norpseudoephedrine is converted into a more readily reducible derivative.
- Reduction: The derivative is subjected to reduction. This can be achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst).
- Work-up and Purification: Following the reduction, the catalyst is removed by filtration. The product is then isolated and purified from the reaction mixture.

Conclusion

N-Methyl-1-phenylethanamine is a valuable tool for researchers investigating the intricacies of the monoaminergic systems. Its specific action as a TAAR1 agonist provides a targeted approach to studying the modulation of dopamine, norepinephrine, and serotonin pathways. The outlined synthesis protocols offer established methods for obtaining this compound for research purposes. Further investigation into the therapeutic potential and toxicological profile of **N-Methyl-1-phenylethanamine** is warranted.

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